molecular formula C18H10F3N3O2 B2454751 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081130-99-5

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2454751
CAS No.: 1081130-99-5
M. Wt: 357.292
InChI Key: BZELVXHTXZIKJM-UHFFFAOYSA-N
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Description

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a quinolinone moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, the reaction between 3-(trifluoromethyl)benzohydrazide and a suitable carboxylic acid chloride can yield the desired oxadiazole ring.

    Coupling with Quinolinone: The oxadiazole intermediate is then coupled with a quinolinone derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the quinolinone moiety.

    Substitution: The trifluoromethyl group and other substituents on the aromatic rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Quinolinone derivatives: Compounds with the quinolinone moiety have comparable biological activities and are used in similar research applications.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and are studied for their diverse chemical and biological properties.

Uniqueness

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and quinolinone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O2/c19-18(20,21)11-5-3-4-10(8-11)16-23-17(26-24-16)13-9-22-14-7-2-1-6-12(14)15(13)25/h1-9H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZELVXHTXZIKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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